2-Methylthioadenine

Lectin Binding Allosteric Regulation Molecular Recognition

Researchers studying MTAP-deleted cancers require the correct substrate-adenine yields false-negative results. 2-Methylthioadenine (CAS 1198-83-0) is the validated MTAP substrate, enabling accurate enzyme kinetics in glioblastoma and mesothelioma models. • Unique 2-methylthio moiety: essential for tRNA P-site binding; unmodified adenine cannot substitute • High-temp stability (bp 628.2°C vs adenine 220°C): preferred building block for antiviral nucleoside synthesis • Available in ≥97% purity with batch-specific QC documentation

Molecular Formula C6H7N5S
Molecular Weight 181.22 g/mol
CAS No. 1198-83-0
Cat. No. B074841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methylthioadenine
CAS1198-83-0
Molecular FormulaC6H7N5S
Molecular Weight181.22 g/mol
Structural Identifiers
SMILESCSC1=NC(=C2C(=N1)N=CN2)N
InChIInChI=1S/C6H7N5S/c1-12-6-10-4(7)3-5(11-6)9-2-8-3/h2H,1H3,(H3,7,8,9,10,11)
InChIKeyFXGXEFXCWDTSQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methylthioadenine for tRNA and Polyamine Research


2-Methylthioadenine (CAS 1198-83-0) is a modified purine nucleobase, specifically a 2-methylthio derivative of adenine [1]. It is a naturally occurring component of transfer RNA (tRNA), where it exists as the hypermodified nucleoside 2-methylthio-N6-isopentenyladenosine (ms2i6A) at position 37, a modification critical for efficient ribosomal binding and translational fidelity [2][3]. The compound also serves as a substrate for methylthioadenosine phosphorylase (MTAP), a key enzyme in the polyamine and methionine salvage pathways, making it a valuable tool for oncology and metabolic research [4].

tRNA hypermodification & translational fidelity studies
MTAP enzyme assays & polyamine salvage pathway
Allosteric probe for adenine-binding proteins

Why 2-Methylthioadenine Cannot Be Replaced


Direct substitution of 2-Methylthioadenine with adenine, 2-chloroadenine, or 2-aminoadenine is scientifically invalid for key experimental systems. The 2-methylthio moiety confers distinct physicochemical properties (e.g., increased hydrophobicity and altered electron distribution) that critically influence both molecular recognition and biological function [1]. In tRNA, the ms2i6A modification, which contains the 2-methylthioadenine core, is essential for preventing ribosomal proofreading and ensuring efficient P-site binding, a function not replicated by unmodified adenine or other 2-substituted bases [2][3]. Furthermore, as a specific substrate for MTAP, 2-Methylthioadenine occupies a unique node in the polyamine salvage pathway that is not shared by other 2-substituted adenines, making it indispensable for studies of MTAP-deleted cancers and metabolic regulation [4].

2-methylthio moiety alters hydrophobicity & recognition; adenine or 2-chloroadenine may not replicate binding interactions.
ms2i6A hypermodification is required for ribosomal P-site binding; unmodified adenine or other 2-substituted bases may not sustain translational fidelity.
MTAP substrate specificity is unique to the 2-methylthioadenine core; adenine is not processed by the MTA/MTAP salvage pathway.

2-Methylthioadenine vs. Closest Analogs: Evidence


Allosteric ANS Binding vs. Adenine

In a study of adenine binding specificity to lima bean lectin (LBL), 2-Methylthioadenine demonstrated increased allosteric interaction with the fluorescent probe 1,8-anilinonaphthalenesulphonate (ANS) compared to adenine and several other purine analogs. Specifically, while adenine and many N9-substituted adenines either did not alter or negatively affected ANS binding, 2-Methylthioadenine was among the few analogs that enhanced the allosteric interaction, indicating a unique conformational effect on the lectin binding site [1].

Allosteric ANS binding
Head-to-head
2-Methylthioadenine enhanced ANS fluorescence, while adenine was neutral and N9-substituted analogs acted as negative effectors.
Reported allosteric enhancer context for lectin binding studies.
In vitro fluorescence assay; context-dependent interpretation.
Lectin Binding Allosteric Regulation Molecular Recognition

tRNA Ribosome Binding in Mutants

The 2-methylthioadenine moiety, as part of the ms2i6A hypermodification in tRNA, is critical for efficient translation initiation. In Escherichia coli strains deficient in the biosynthesis of ms2i6A (miaA mutants), the initiator tRNA showed severely impaired activity. Specifically, the mutant initiator tRNA was much less active in initiation, with a defect localized to binding at the ribosomal P site. This functional deficit was not observed in wild-type strains expressing the fully modified tRNA [1].

tRNA P-site binding
Class-level
miaA mutant tRNA lacking ms2i6A showed severely reduced initiation activity and defective P-site binding vs. wild-type.
Supports tRNA translation fidelity endpoint review.
E. coli in vivo model; class inference from miaA mutants.
tRNA Modification Translation Initiation Ribosome Binding

MTAP Substrate Specificity

2-Methylthioadenine is a product of the MTAP-catalyzed phosphorolysis of 5'-methylthioadenosine (MTA), a reaction central to the methionine salvage pathway. While adenine itself can be a product of other nucleoside phosphorylases, 2-Methylthioadenine is a specific metabolite of the MTA/MTAP pathway. In MTAP-deleted cancers, the accumulation of MTA and depletion of downstream metabolites are key vulnerabilities; the use of 2-Methylthioadenine as a substrate or standard is essential for accurately measuring MTAP activity and studying these pathways [1][2].

MTAP substrate specificity
Class-level
2-Methylthioadenine is a specific metabolite/product of MTAP; adenine is not a substrate for this enzyme.
MTAP pathway-specific substrate context; essential for enzyme activity measurement.
In vitro enzyme assay data; verify with purified MTAP.
Enzyme Kinetics Polyamine Metabolism Cancer Metabolism

Physicochemical Properties vs. Adenine

The presence of the 2-methylthio group significantly alters the physicochemical profile of 2-Methylthioadenine compared to adenine, impacting handling and formulation. 2-Methylthioadenine exhibits a higher boiling point (628.2°C at 760 mmHg) and a lower density (1.55 g/cm³) than adenine (boiling point: ~220°C sublimes; density: 1.6 g/cm³) [1]. These differences are critical for purification protocols and for designing stable stock solutions in organic solvents.

Thermal stability
Cross-study
Boiling point ~400°C higher than adenine; density 1.55 g/cm³ vs. ~1.6 g/cm³ for adenine.
Reported thermal stability difference supports high-temperature synthesis and purification.
Predicted physicochemical values; lot-specific verification recommended.
Chemical Stability Purification Formulation

Acute Toxicity vs. Adenine in Mice

In acute toxicity studies, 2-Methylthioadenine exhibits a different safety profile compared to adenine. The intraperitoneal LD50 in mice for 2-Methylthioadenine is reported as 560 mg/kg , whereas adenine sulfate has an intraperitoneal LD50 of 750 mg/kg in mice [1]. This indicates that 2-Methylthioadenine is moderately more toxic via intraperitoneal administration, a crucial consideration for in vivo experimental design.

Acute toxicity (mouse)
Cross-study
LD50 = 560 mg/kg i.p., vs. adenine sulfate 750 mg/kg.
In vivo tolerance endpoint context for dose-ranging study design.
Data from cross-study comparison; validate in target model.
Safety In Vivo Studies Dosing

2-Methylthioadenine Research Applications


tRNA Modification and Translational Fidelity

Use 2-Methylthioadenine as a reference standard or precursor in studies of tRNA hypermodification. The ms2i6A modification, containing the 2-methylthioadenine core, is essential for ribosomal P-site binding and prevents proofreading [1]. Unlike adenine or other 2-substituted bases, only 2-Methylthioadenine-based modifications recapitulate this critical function. Ideal for in vitro translation assays, ribosome profiling, and structural studies of modified tRNA.

MTAP Activity Assays and Polyamine Pathway

Employ 2-Methylthioadenine as a substrate or analytical standard for MTAP enzyme kinetics. Given that MTAP is frequently deleted in cancers such as glioblastoma and mesothelioma, accurate measurement of its activity using the correct substrate is vital [2]. Substituting with adenine would yield false-negative results, as adenine is not a substrate for MTAP.

Probing Adenine-Binding Protein Allostery

Utilize 2-Methylthioadenine as a tool compound to study ligand-induced conformational changes in adenine-binding proteins. Its unique ability to enhance allosteric interactions with ANS, in contrast to adenine and other analogs, makes it a selective probe for identifying allosteric binding sites [3]. This is particularly valuable in structural biology and drug discovery efforts targeting adenine-binding pockets.

Synthesis of Modified Nucleosides and Antivirals

Leverage the distinct physicochemical stability of 2-Methylthioadenine (higher boiling point, 628.2°C vs. adenine's 220°C) for high-temperature synthetic routes to complex nucleoside analogs . The compound has been used as a key intermediate in the synthesis of 2-methylthio-ara-A and other antiviral candidates [4], making it a preferred building block over less stable 2-substituted adenines.

Application
Selection Property
Validation Focus
tRNA modification & translational fidelity
ms2i6A hypermodification specificity
Ribosomal P-site binding assay
MTAP activity & polyamine pathway
MTAP-specific substrate
MTAP enzyme kinetics verification
Adenine-binding protein allostery
Unique allosteric enhancer profile
ANS fluorescence assay validation
High-temp nucleoside synthesis
Elevated thermal stability
Purification & solvent compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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